3-(1,2,4-Thiadiazol-5-yl)propanoic acid
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Overview
Description
3-(1,2,4-Thiadiazol-5-yl)propanoic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Thiadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic conditions, leading to the formation of the thiadiazole ring . Another approach involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The key focus in industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Thiadiazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-(1,2,4-Thiadiazol-5-yl)propanoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,2,4-Thiadiazol-5-yl)propanoic acid varies depending on its application:
As a GPR40 agonist: The compound binds to the free fatty acid receptor 1, activating a signaling cascade that enhances insulin secretion in response to elevated glucose levels.
Antimicrobial and Anticancer Activities: The compound interacts with cellular targets, disrupting essential biological processes in pathogens and cancer cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
3-(1,3,4-Thiadiazol-2-yl)propanoic acid: Similar structure but different positioning of nitrogen atoms in the ring.
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole: These compounds have similar biological activities but differ in their core structure.
Imidazolepropionic acid: Contains an imidazole ring instead of a thiadiazole ring.
Uniqueness
3-(1,2,4-Thiadiazol-5-yl)propanoic acid is unique due to its specific arrangement of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to act as a GPR40 agonist and its diverse range of biological activities make it a valuable compound in various research fields.
Properties
Molecular Formula |
C5H6N2O2S |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-(1,2,4-thiadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H6N2O2S/c8-5(9)2-1-4-6-3-7-10-4/h3H,1-2H2,(H,8,9) |
InChI Key |
IECNGUNBSMVSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=N1)CCC(=O)O |
Origin of Product |
United States |
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